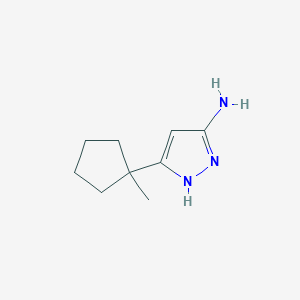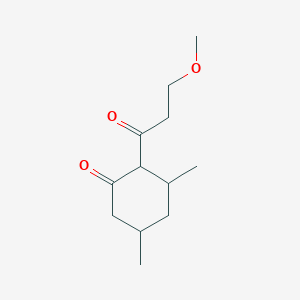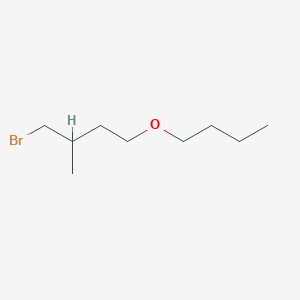
1-Bromo-4-butoxy-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-butoxy-2-methylbutane is an organic compound with the molecular formula C9H19BrO. It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane chain that also contains a butoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-butoxy-2-methylbutane can be synthesized through a multi-step process involving the bromination of 4-butoxy-2-methylbutane. The typical synthetic route involves the following steps:
Formation of 4-butoxy-2-methylbutane: This can be achieved by reacting 2-methylbutane with butanol in the presence of an acid catalyst.
Bromination: The 4-butoxy-2-methylbutane is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-butoxy-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by a nucleophile such as hydroxide, alkoxide, or amine, leading to the formation of different substituted products.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes such as 2-butoxy-2-methylbutene.
Oxidation: Aldehydes and carboxylic acids derived from the butoxy group.
Aplicaciones Científicas De Investigación
1-Bromo-4-butoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of brominated alkanes on biological systems, including their potential as bioactive agents.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-butoxy-2-methylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, the compound may interact with cellular components through alkylation, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylbutane: Similar in structure but lacks the butoxy group.
1-Bromo-3-methylbutane: Similar but with the bromine atom positioned differently.
1-Bromo-4-methoxybutane: Similar but with a methoxy group instead of a butoxy group.
Uniqueness
This detailed article provides a comprehensive overview of 1-Bromo-4-butoxy-2-methylbutane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H19BrO |
|---|---|
Peso molecular |
223.15 g/mol |
Nombre IUPAC |
1-bromo-4-butoxy-2-methylbutane |
InChI |
InChI=1S/C9H19BrO/c1-3-4-6-11-7-5-9(2)8-10/h9H,3-8H2,1-2H3 |
Clave InChI |
PAUCKVWYTKHZLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



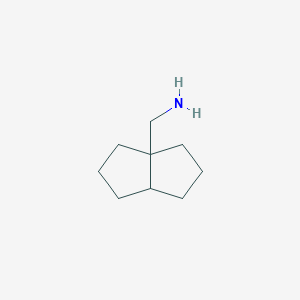
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)

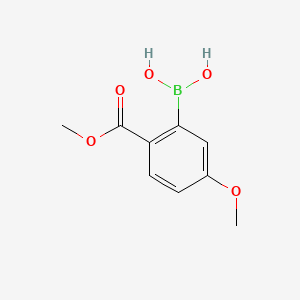
![2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine](/img/structure/B13475899.png)


![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
![5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13475922.png)

![Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13475936.png)
